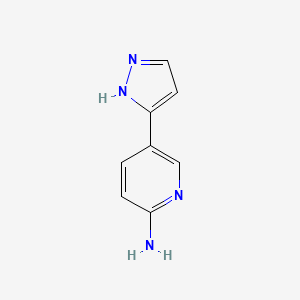
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea backbone substituted with two 2-chloroethyl groups and a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
化学反应分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted ureas with various functional groups.
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
科学研究应用
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
作用机制
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
1,1-Bis(2-chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,1-Bis(2-chloroethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.
属性
CAS 编号 |
2062-72-8 |
|---|---|
分子式 |
C11H13Cl2FN2O |
分子量 |
279.13 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17) |
InChI 键 |
BZHMGOWHZHYFHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)CCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

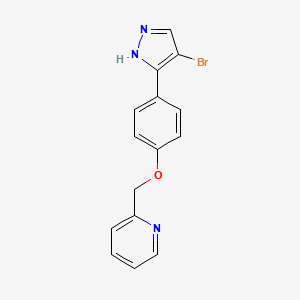
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
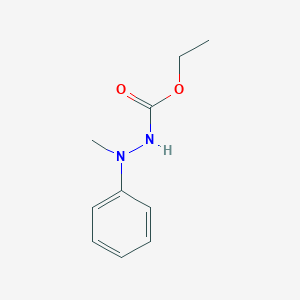
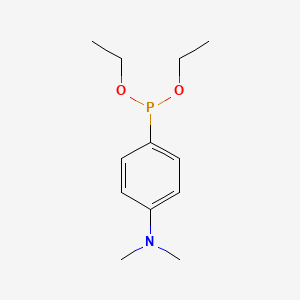
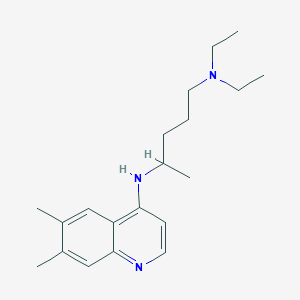
![3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B13999005.png)
![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)
![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
